2-({5-Methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(1,3,4-thiadiazol-2-YL)acetamide
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Overview
Description
2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of triazinoindoles. This compound is characterized by the presence of a triazinoindole core, a thiadiazole ring, and an acetamide group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multiple steps:
Formation of the Triazinoindole Core: This step involves the cyclization of appropriate precursors to form the triazinoindole structure.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.
Formation of the Thiadiazole Ring: This involves the cyclization of appropriate precursors to form the thiadiazole ring.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions can occur at the triazinoindole core.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.
Major Products
Oxidation: Oxidized derivatives of the sulfanyl group.
Reduction: Reduced derivatives of the triazinoindole core.
Substitution: Substituted derivatives at various positions on the molecule.
Scientific Research Applications
2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cell Signaling Pathways: Influencing pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1,3,4-THIADIAZOL-2-YL)ACETATE
- **2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1,3,4-THIADIAZOL-2-YL)PROPIONAMIDE
Uniqueness
2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H11N7OS2 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H11N7OS2/c1-21-9-5-3-2-4-8(9)11-12(21)17-14(20-18-11)23-6-10(22)16-13-19-15-7-24-13/h2-5,7H,6H2,1H3,(H,16,19,22) |
InChI Key |
JWWFJTJNLKLIBU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NN=CS4 |
Origin of Product |
United States |
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